2-[(Methylamino)methyl]phenol

Catalog No.
S8091060
CAS No.
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Methylamino)methyl]phenol

Product Name

2-[(Methylamino)methyl]phenol

IUPAC Name

2-(methylaminomethyl)phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-9-6-7-4-2-3-5-8(7)10/h2-5,9-10H,6H2,1H3

InChI Key

PVFSNBPKQDSTPP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1O

2-[(Methylamino)methyl]phenol, also known as 2-methylaminomethylphenol, is an organic compound characterized by a phenolic structure with a methylamino group attached to the methylene carbon. Its molecular formula is C9H13N1O1, and it has a molecular weight of approximately 151.21 g/mol. The compound features a hydroxyl group (-OH) on the benzene ring, which contributes to its chemical properties and biological activity.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The methylamino group can be reduced to form amines.
  • Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

2-[(Methylamino)methyl]phenol exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against Staphylococcus aureus, where it targets the quorum regulator SarA. This interaction inhibits biofilm formation and down-regulates virulence genes, making it a candidate for therapeutic applications in treating bacterial infections .

The synthesis of 2-[(Methylamino)methyl]phenol typically involves the following steps:

  • Formation of the Methylene Bridge: This can be achieved through the reaction of formaldehyde with methylamine in the presence of an acid catalyst.
  • Phenolic Hydroxylation: The resulting intermediate is then treated with phenol to introduce the hydroxyl group, often facilitated by heating or using a suitable solvent.

Alternative methods may involve different starting materials or catalysts to optimize yield and purity.

Studies have shown that 2-[(Methylamino)methyl]phenol interacts with specific molecular targets, primarily within bacterial systems. Its mechanism involves binding to regulatory proteins that control gene expression related to virulence and biofilm formation. This interaction highlights its potential as a therapeutic agent in combating resistant bacterial strains .

Several compounds share structural features with 2-[(Methylamino)methyl]phenol, including:

  • 4-Fluoro-2-[(methylamino)methyl]phenol
  • 5-Chloro-2-[(methylamino)methyl]phenol
  • 3-Amino-4-hydroxybenzaldehyde

Comparison

Compound NameUnique Features
2-[(Methylamino)methyl]phenolExhibits strong antimicrobial activity against Staphylococcus aureus.
4-Fluoro-2-[(methylamino)methyl]phenolIncorporates a fluorine atom, which may alter its pharmacokinetics.
5-Chloro-2-[(methylamino)methyl]phenolContains a chlorine atom that could enhance lipophilicity.
3-Amino-4-hydroxybenzaldehydeFunctions primarily as an intermediate in organic synthesis rather than as an antimicrobial agent.

The unique combination of the methylamino group and the phenolic structure in 2-[(Methylamino)methyl]phenol contributes to its distinctive biological activity compared to its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-28

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